1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry This compound features a pyrazole ring substituted with a difluoromethyl group, a methoxyphenylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical process, often using difluoromethylating agents such as difluoromethyl bromide or iodide in the presence of a radical initiator.
Attachment of the Methoxyphenylmethyl Group: This step typically involves a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxyphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution: Methoxyphenylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl and pyrazole core but differs in the functional groups attached.
1-(Difluoromethyl)-3-methoxybenzene: Contains the difluoromethyl group and methoxy group but lacks the pyrazole ring.
Uniqueness
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the combination of the difluoromethyl group, methoxyphenylmethyl group, and pyrazole ring
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-9-12(8-18(17-9)13(14)15)16-7-10-4-3-5-11(6-10)19-2/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
DFGAAKISVMHLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C(F)F |
Origin of Product |
United States |
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